molecular formula C14H9Cl3N2O2 B11953014 N-(3-Chlorophenyl)-N'-(2,4-dichlorobenzoyl)urea CAS No. 853317-46-1

N-(3-Chlorophenyl)-N'-(2,4-dichlorobenzoyl)urea

Cat. No.: B11953014
CAS No.: 853317-46-1
M. Wt: 343.6 g/mol
InChI Key: LQTOSRQPCZAKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea typically involves the reaction of 3-chloroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Reactions: The major products are the substituted derivatives of N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea.

    Hydrolysis: The major products are 3-chloroaniline, 2,4-dichlorobenzoic acid, and urea.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea can be compared with other urea derivatives such as:

  • N-Phenyl-N’-(2,4-dichlorobenzoyl)urea
  • N-(3-Chlorophenyl)-N’-(benzoyl)urea
  • N-(3-Chlorophenyl)-N’-(2,4-difluorobenzoyl)urea

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and industrial applications

Properties

CAS No.

853317-46-1

Molecular Formula

C14H9Cl3N2O2

Molecular Weight

343.6 g/mol

IUPAC Name

2,4-dichloro-N-[(3-chlorophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H9Cl3N2O2/c15-8-2-1-3-10(6-8)18-14(21)19-13(20)11-5-4-9(16)7-12(11)17/h1-7H,(H2,18,19,20,21)

InChI Key

LQTOSRQPCZAKOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.